molecular formula C25H20BrCl2N3O5 B12020894 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate CAS No. 765913-15-3

4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate

Cat. No.: B12020894
CAS No.: 765913-15-3
M. Wt: 593.2 g/mol
InChI Key: LLRJMEJVRSSEMX-IPPBACCNSA-N
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Description

4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and propoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-formylphenyl 4-propoxybenzoate with 2,5-dichloroaniline in the presence of an oxidizing agent to form the hydrazone intermediate. This intermediate is then further reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

765913-15-3

Molecular Formula

C25H20BrCl2N3O5

Molecular Weight

593.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C25H20BrCl2N3O5/c1-2-11-35-19-7-3-15(4-8-19)25(34)36-22-10-5-17(26)12-16(22)14-29-31-24(33)23(32)30-21-13-18(27)6-9-20(21)28/h3-10,12-14H,2,11H2,1H3,(H,30,32)(H,31,33)/b29-14+

InChI Key

LLRJMEJVRSSEMX-IPPBACCNSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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